molecular formula C9H9FO2 B8810071 2-[(3-Fluorophenoxy)methyl]oxirane

2-[(3-Fluorophenoxy)methyl]oxirane

Cat. No.: B8810071
M. Wt: 168.16 g/mol
InChI Key: SESYYUSVZQAGGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Fluorophenoxy)methyl]oxirane is an epoxide derivative with the molecular formula C₉H₉FO₂ and a molecular weight of 168.17 g/mol . Its structure features a fluorinated phenoxy group attached to an oxirane (epoxide) ring. The compound is chiral, with the (R) -enantiomer explicitly identified in synthesis and product listings .

Properties

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

2-[(3-fluorophenoxy)methyl]oxirane

InChI

InChI=1S/C9H9FO2/c10-7-2-1-3-8(4-7)11-5-9-6-12-9/h1-4,9H,5-6H2

InChI Key

SESYYUSVZQAGGO-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=CC(=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 2-[(3-Fluorophenoxy)methyl]oxirane with structurally related epoxides, emphasizing substituent effects:

Compound Name Substituent (X) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound F C₉H₉FO₂ 168.17 Chiral synthon; potential polymer precursor
(R)-2-[(3-Bromophenoxy)methyl]oxirane Br C₉H₉BrO₂ 229.08 Higher molecular weight; halogenated reactivity
(R)-2-[(3-Chlorophenoxy)methyl]oxirane Cl C₉H₉ClO₂ 184.62 Used in crosslinking reactions
2-[(2,6-Dichlorophenoxy)methyl]oxirane 2,6-Cl₂ C₉H₈Cl₂O₂ 219.07 Marketed for industrial applications
2-[4-(Trifluoromethyl)phenyl]oxirane CF₃ C₉H₇F₃O 188.15 Enhanced lipophilicity; medicinal chemistry

Key Observations :

  • Steric Impact : The trifluoromethyl group (CF₃) introduces steric bulk, reducing reactivity in sterically constrained environments compared to the smaller fluorine substituent .
  • Biological Activity: Fluorinated epoxides are prioritized in drug discovery due to improved metabolic stability and bioavailability over non-fluorinated analogs .
Physical and Chemical Properties
  • Melting Points: Fluorinated epoxides generally exhibit higher melting points than non-halogenated analogs. For example, 2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxymethyl]oxirane} has a melting point of 438 K , while this compound’s exact melting point is unspecified but likely comparable.
  • Odor Profile: Unlike non-fluorinated analogs (e.g., 2-(4-ethyl-3-methoxybenzyl)oxirane, which has floral notes), fluorinated epoxides may exhibit muted odor due to fluorine’s deactivating effects .
Market and Commercial Availability
  • Pricing: Fluorinated epoxides are typically more expensive than chloro or bromo analogs. For example, (R)-2-[(3-Bromophenoxy)methyl]oxirane is priced at $1,400/g, while fluorinated variants are likely higher due to synthesis complexity .
  • Global Demand: Fluorinated epoxides are niche products with growing demand in pharmaceuticals, whereas dichlorinated analogs (e.g., 2-[(2,6-Dichlorophenoxy)methyl]oxirane) dominate industrial markets .

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